molecular formula C15H10ClNOS B10842748 3-[2-(5-Chloro-2-thienyl)pyridin-4-yl]phenol

3-[2-(5-Chloro-2-thienyl)pyridin-4-yl]phenol

Cat. No.: B10842748
M. Wt: 287.8 g/mol
InChI Key: IJRUJPYMZCIXQJ-UHFFFAOYSA-N
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Description

3-[2-(5-Chloro-2-thienyl)pyridin-4-yl]phenol is an organic compound that features a complex structure with a phenol group attached to a pyridine ring, which is further substituted with a thienyl group containing a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(5-Chloro-2-thienyl)pyridin-4-yl]phenol can be achieved through a multi-step process involving several key reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(5-Chloro-2-thienyl)pyridin-4-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the thienyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted thienyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(5-Chloro-2-thienyl)pyridin-4-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential applications in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[2-(5-Chloro-2-thienyl)pyridin-4-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The thienyl and pyridine rings can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(5-Chloro-2-thienyl)pyridin-4-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the phenol group allows for hydrogen bonding, while the thienyl and pyridine rings provide additional sites for interaction with biological targets.

Properties

Molecular Formula

C15H10ClNOS

Molecular Weight

287.8 g/mol

IUPAC Name

3-[2-(5-chlorothiophen-2-yl)pyridin-4-yl]phenol

InChI

InChI=1S/C15H10ClNOS/c16-15-5-4-14(19-15)13-9-11(6-7-17-13)10-2-1-3-12(18)8-10/h1-9,18H

InChI Key

IJRUJPYMZCIXQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=NC=C2)C3=CC=C(S3)Cl

Origin of Product

United States

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